Ivabradine D6 hydrochloride
Description
Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Organic Molecules
The replacement of a hydrogen (H) atom with a deuterium (D) atom introduces a significant change in mass, as deuterium contains both a proton and a neutron, while hydrogen has only a proton. simsonpharma.commusechem.com This mass difference does not alter the molecule's electronic structure or the potential energy surface of a reaction. princeton.edu However, it does affect mass-dependent properties, most notably the vibrational frequencies of chemical bonds. princeton.edu The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. unam.mx
This difference in bond energy is the foundation of the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. unam.mxscielo.org.mx A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu Because the C-D bond is stronger, reactions that involve breaking this bond require more energy and thus proceed more slowly than the equivalent reaction involving a C-H bond. unam.mx The magnitude of the KIE provides valuable information about the transition state of the reaction, offering a sensitive probe for studying reaction mechanisms. princeton.edu
Strategic Significance of Deuterated Analogs in Pharmacological and Analytical Sciences
In pharmacological sciences, deuteration has emerged as a crucial strategy in drug discovery and development. snnu.edu.cnnih.gov The "Achilles' heel" of many drug candidates is their susceptibility to metabolic degradation by enzymes, particularly the cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds. snnu.edu.cncdnsciencepub.com By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly slowed due to the kinetic isotope effect. nih.govbioscientia.de This can lead to an improved pharmacokinetic profile, including a longer drug half-life, which may allow for lower or less frequent dosing. nih.govbioscientia.de Furthermore, altering metabolic pathways can sometimes reduce the formation of undesirable or toxic metabolites, potentially enhancing the safety profile of a drug. bioscientia.de
In analytical sciences, deuterated compounds are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.comscielo.org.mxstudymind.co.uk Because deuterated analogs are chemically almost identical to the non-deuterated compound (the analyte), they exhibit similar behavior during sample preparation, chromatography, and ionization. scielo.org.mx However, their difference in mass allows them to be distinguished from the analyte by the mass spectrometer. scielo.org.mx By adding a known quantity of the deuterated standard to a sample, any loss of the analyte during sample processing can be accurately corrected for, leading to highly precise and reliable quantification. nih.gov This technique is widely used in pharmacokinetic studies to measure the concentration of a drug and its metabolites in biological fluids. simsonpharma.comsmolecule.com
Structural and Chemical Context of Ivabradine (B130884) as a Parent Compound for Deuteration
Ivabradine is a heart rate-lowering agent whose chemical structure features a benzazepinone (B8055114) and a benzocyclobutane ring linked by an azapentane chain. tga.gov.au The molecule contains a single asymmetric carbon, with the active form being the S-enantiomer. tga.gov.au The hydrochloride salt is a white powder that is soluble in water. tga.gov.au
Ivabradine is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comcaymanchem.com The main metabolic pathway is N-demethylation, which results in the formation of its major active metabolite, N-desmethyl ivabradine. drugbank.comcaymanchem.com Given that its metabolism is a key determinant of its pharmacokinetic profile and that this metabolism is mediated by CYP3A4, the C-H bonds on the N-methyl group are positions of interest for isotopic labeling. drugbank.com
| Property | Ivabradine | This compound |
|---|---|---|
| Molecular Formula | C27H36N2O5 | C27H30D6N2O5.HCl |
| Molecular Weight (g/mol) | 468.59 | 511.08 |
| CAS Number | 155974-00-8 | 2070009-63-9 |
Rationale for Deuteration: Introducing this compound as a Research Tool
The deuteration of ivabradine to create this compound serves specific and critical functions in research. This compound is the deuterium-labeled analog of ivabradine hydrochloride. targetmol.commedchemexpress.com The primary rationale for its synthesis is to serve as an ideal internal standard for the quantification of ivabradine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS. caymanchem.comsmolecule.com
Since Ivabradine is extensively metabolized by CYP3A4 to its active metabolite, N-desmethyl ivabradine, accurately measuring the concentrations of both the parent drug and its metabolite is crucial for pharmacokinetic studies. smolecule.comcaymanchem.com The deuterated analog, Ivabradine D6, co-elutes with ivabradine during chromatography but is easily differentiated by its higher mass. scielo.org.mx This allows for precise correction of any analytical variability, ensuring the high accuracy required for metabolic profiling and pharmacokinetic modeling. smolecule.com The stability of the deuterium label prevents it from interfering with the biological system being studied while providing the necessary analytical marker. musechem.com
Scope and Academic Objectives of Research on this compound
The principal academic and research objective for utilizing this compound is its application as a stable isotope-labeled internal standard. caymanchem.commedchemexpress.com Research involving this compound is focused on developing and validating robust analytical methods for the precise quantification of ivabradine and its metabolites, such as N-desmethyl ivabradine, in various biological matrices. smolecule.comcaymanchem.com
The scope of this research includes:
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of ivabradine. simsonpharma.comsmolecule.com The use of a deuterated standard allows for more accurate characterization of the drug's half-life, clearance, and bioavailability. bioscientia.de
Metabolic Profiling: Investigating the metabolic pathways of ivabradine. smolecule.com By using deuterated standards, researchers can confidently identify and quantify metabolites, providing a clearer picture of how the drug is processed in the body. smolecule.com
Therapeutic Drug Monitoring (TDM): Although primarily a research tool, the methods developed using this compound could be adapted for TDM to ensure drug concentrations remain within the desired therapeutic window in clinical settings. medchemexpress.com
The overarching goal is to enhance the understanding of ivabradine's pharmacological behavior through highly accurate and reproducible analytical measurements, which are made possible by the use of its deuterated analog as an internal standard. simsonpharma.comsmolecule.com
Properties
Molecular Formula |
C27H31D6ClN2O5 |
|---|---|
Molecular Weight |
511.08 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Ivabradine D6 Hydrochloride
Retrosynthetic Analysis and Design of Deuterium-Enriched Ivabradine (B130884) Precursors
Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For Ivabradine D6 hydrochloride, the primary goal is to devise a convergent synthesis that allows for the introduction of deuterium (B1214612) at a late stage, maximizing efficiency and minimizing the cost associated with deuterated reagents.
The structure of Ivabradine consists of two main fragments: the chiral (S)-7-aminomethyl-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene and a 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core linked by a propyl chain. The "D6" designation in this compound specifically refers to the presence of six deuterium atoms replacing the six hydrogen atoms of the two methoxy (B1213986) groups on the benzazepinone (B8055114) ring (7,8-bis(trideuteriomethoxy)).
This specific labeling pattern dictates the retrosynthetic strategy. The most logical approach is to synthesize a dihydroxy precursor of the benzazepinone core and then introduce the two trideuteriomethyl (-CD₃) groups in one of the final synthetic steps. This late-stage deuteration strategy is advantageous as it avoids carrying the expensive deuterium isotope through a lengthy multi-step synthesis.
The key disconnection points in the retrosynthesis are:
Final Salt Formation: Disconnecting the hydrochloride salt to yield the Ivabradine D6 free base.
Hydrogenation: A retro-hydrogenation step on the tetrahydro-benzazepine ring reveals a dihydro-benzazepine precursor. This is a common step in many reported Ivabradine syntheses. google.comresearchgate.net
Alkylation/Coupling: Disconnection of the C-N bond linking the propyl chain to the bicyclic amine reveals two key intermediates:
An N-alkylated (S)-N-[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamine.
A 3-(3-halopropyl)-7,8-bis(trideuteriomethoxy)-1,3-dihydro-2H-3-benzazepin-2-one.
Deuteromethylation: A retro-Williamson ether synthesis on the deuterated benzazepinone intermediate disconnects the two trideuteriomethyl ether linkages. This leads to the crucial deuterium-enriched precursor design: the synthesis of 7,8-dihydroxy-3-(3-halopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, which serves as the substrate for deuteration. The synthesis of related dihydroxy benzazepine derivatives has been explored in medicinal chemistry. nih.gov
This analysis establishes that the core synthetic challenge is the efficient preparation of the dihydroxy benzazepinone intermediate and the subsequent high-yield, site-specific incorporation of two -CD₃ groups.
Purification and Isolation Protocols for Deuterated Organic Compounds
The purification of this compound follows protocols similar to those for the non-deuterated compound. googleapis.com After the synthesis is complete, the reaction mixture undergoes a series of work-up and purification steps.
Extraction and Washing: The crude product is typically isolated by extraction into an organic solvent. The organic layer is then washed with aqueous solutions (e.g., water, brine) to remove inorganic salts and water-soluble impurities.
Chromatography: If significant impurities are present, column chromatography on silica (B1680970) gel may be employed to purify the Ivabradine D6 free base.
Crystallization: The most effective method for obtaining high-purity material is crystallization. The crude free base is dissolved in a suitable solvent system (e.g., ethyl acetate (B1210297), acetonitrile (B52724), or butanone) and allowed to crystallize. google.comcambridge.org
Hydrochloride Salt Formation and Final Purification: The purified Ivabradine D6 free base is dissolved in a solvent like ethyl acetate or acetone. A solution of hydrogen chloride (e.g., HCl in isopropanol (B130326) or methanol) is then added to precipitate the hydrochloride salt. googleapis.com This salt is often highly crystalline and can be further purified by recrystallization, which effectively removes residual impurities. The final product is collected by filtration and dried under vacuum to yield a white to off-white solid. High-performance liquid chromatography (HPLC) is used to confirm the chemical purity of the final product. googleapis.com
Isotopic Purity Assessment of Synthesized this compound
Confirming the isotopic purity and the correct location of the deuterium atoms is a critical final step. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity. researchgate.netalmacgroup.comnih.govcontentree.comalmacgroup.com The mass spectrometer separates ions based on their mass-to-charge ratio.
Deuterium Content: The molecular ion peak for Ivabradine D6 will appear at a mass 6 units higher than that of unlabeled Ivabradine. By analyzing the isotopic cluster of the molecular ion, the percentage of molecules containing six deuterium atoms (D6) versus those with fewer (D0 to D5) can be accurately quantified. wikipedia.orgspectroscopyonline.comresearchgate.net The isotopic purity is calculated after correcting for the natural abundance of isotopes like ¹³C. researchgate.netnih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule. By analyzing the masses of the fragments, it is possible to confirm that the deuterium labels are located on the methoxy groups of the benzazepinone ring, as fragments containing this part of the molecule will show the +6 mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of the molecule and the position of the isotopes. studymind.co.uk
¹H NMR: In the proton NMR spectrum of a highly enriched Ivabradine D6 sample, the signals corresponding to the methoxy protons (which would appear around 3.8-3.9 ppm in the unlabeled compound) will be almost completely absent. The integration of any residual signal against other protons in the molecule provides a measure of isotopic enrichment.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.comwikipedia.org A strong signal in the ²H NMR spectrum at the chemical shift corresponding to the methoxy groups confirms the successful incorporation of deuterium at these positions. This method is particularly useful for verifying the effectiveness of deuteration in highly enriched compounds. sigmaaldrich.com
¹³C NMR: In the carbon NMR spectrum, the carbons of the -CD₃ groups will appear as multiplets due to coupling with deuterium (which has a spin I=1), and they will be shifted slightly upfield compared to the corresponding -CH₃ carbons. This provides further confirmation of the label's position.
These analytical methods, when used in combination, provide a comprehensive assessment of the synthesized this compound, confirming its chemical structure, high chemical purity, and precise isotopic composition. cdnsciencepub.comcambridge.orgrug.nlcreative-biostructure.com
| Analytical Technique | Information Provided | Key Observations for Ivabradine D6 HCl |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and overall deuterium content. | Molecular ion peak observed at M+6 relative to unlabeled Ivabradine. Allows quantification of D6, D5, D4, etc., species. |
| Tandem Mass Spectrometry (MS/MS) | Location of deuterium labels within the molecular structure. | Fragments containing the 7,8-bis(trideuteriomethoxy) benzazepinone moiety show a +6 Da mass shift. |
| Proton NMR (¹H NMR) | Absence of protons at labeled sites. | Disappearance or significant reduction of the two methoxy singlet signals (~3.9 ppm). |
| Deuterium NMR (²H NMR) | Direct detection of deuterium at labeled sites. | A strong resonance peak appears at the chemical shift corresponding to the methoxy groups. |
| Carbon-13 NMR (¹³C NMR) | Confirmation of C-D bonds. | The signals for the methoxy carbons appear as multiplets and are shifted slightly upfield. |
Analytical Challenges in Assessing Isotopic Homogeneity
The assessment of isotopic homogeneity in deuterated compounds like this compound presents a unique set of analytical challenges. The primary goal is to determine the isotopic purity, which includes quantifying the percentage of the desired D6 isotopologue and identifying the presence and abundance of other isotopic variants (e.g., D0 to D5 and any over-deuterated species). Two principal analytical techniques are employed for this purpose: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, it is possible to differentiate between the various isotopologues of Ivabradine.
However, several challenges arise:
Resolution and Mass Accuracy: Sufficient mass resolution is required to distinguish between the peaks of the different isotopologues, which are separated by approximately 1.006 Da per deuterium atom. Overlapping isotopic clusters from incompletely deuterated species can complicate the analysis.
Isotopic Cluster Abundance: The natural abundance of isotopes (e.g., ¹³C) contributes to the complexity of the mass spectrum. The isotopic cluster of the unlabeled (D0) molecule will have a natural M+1 peak, and this must be deconvoluted from the peak corresponding to the D1 isotopologue. This becomes increasingly complex with a higher number of potential deuteration sites.
Fragmentation: In tandem mass spectrometry (MS/MS), fragmentation of the parent ion can lead to the loss of deuterium atoms, which can complicate the interpretation of the product ion spectra and the determination of the specific location of the deuterium labels.
The following table illustrates a theoretical isotopic distribution for Ivabradine D6, highlighting the analytical challenge of distinguishing between closely related masses.
| Isotopologue | Theoretical Monoisotopic Mass (Da) | Mass Difference from D6 (Da) |
| Ivabradine D0 | 468.2624 | -6.0378 |
| Ivabradine D1 | 469.2687 | -5.0315 |
| Ivabradine D2 | 470.2750 | -4.0252 |
| Ivabradine D3 | 471.2813 | -3.0189 |
| Ivabradine D4 | 472.2876 | -2.0126 |
| Ivabradine D5 | 473.2939 | -1.0063 |
| Ivabradine D6 | 474.3002 | 0.0000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess isotopic purity.
The primary challenges associated with NMR analysis include:
¹H NMR Spectroscopy: In a highly deuterated compound, the signals from the remaining protons can be very weak, making accurate quantification challenging. The absence of a proton signal at the expected positions of the methoxy groups can confirm deuteration, but quantifying the small residual proton signals to determine the exact level of deuteration requires high sensitivity and careful experimental setup.
²H NMR (Deuterium NMR) Spectroscopy: While directly observing the deuterium nuclei provides unambiguous evidence of their presence, ²H NMR has inherent challenges. The deuterium nucleus has a low gyromagnetic ratio, resulting in lower sensitivity compared to ¹H NMR. Additionally, the quadrupolar nature of the deuterium nucleus can lead to broader signals, which can complicate resolution and quantification.
Quantitative NMR (qNMR): Achieving accurate quantification of isotopic purity by NMR requires careful validation of the experimental parameters, including pulse sequences, relaxation delays, and the use of appropriate internal standards.
Advanced Analytical Characterization of Ivabradine D6 Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Isotopic Verification
Spectroscopic methods are fundamental in confirming the chemical structure and verifying the successful incorporation of deuterium (B1214612) atoms in Ivabradine (B130884) D6 hydrochloride. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.
NMR spectroscopy is an unparalleled tool for providing detailed information about the structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it allows for the precise mapping of atoms and their connectivity.
Proton (¹H) NMR: In the ¹H NMR spectrum of Ivabradine D6 hydrochloride, the most significant feature is the absence of signals corresponding to the protons that have been replaced by deuterium atoms. Compared to the spectrum of non-deuterated Ivabradine, the signals for the six methoxy (B1213986) protons on the benzazepine ring would be missing. The remaining proton signals confirm the integrity of the core molecular scaffold.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to deuterium (C-D) exhibit characteristic changes. Their resonance signals are split into multiplets due to the spin-coupling with deuterium (which has a spin I=1), and their intensity is significantly reduced. This effect serves as a clear indicator of the sites of deuteration.
Deuterium (²D) NMR: This technique directly detects the deuterium nuclei. A ²D NMR spectrum of this compound would show distinct resonance signals corresponding to the six deuterium atoms, providing definitive proof of their presence and chemical environment within the molecule.
| NMR Technique | Observed Effect in this compound | Information Gained |
|---|---|---|
| Proton (¹H) NMR | Absence of signals corresponding to the six deuterated positions. | Confirms location of isotopic labeling and structural integrity of the rest of the molecule. |
| Carbon (¹³C) NMR | Splitting and reduced intensity of signals for deuterated carbons. | Confirms the specific carbon atoms where deuteration has occurred. |
| Deuterium (²D) NMR | Presence of signals corresponding to the deuterium nuclei. | Direct and unambiguous confirmation of isotopic enrichment. |
Vibrational spectroscopy, including IR and Raman techniques, measures the vibrational modes of a molecule. These modes are dependent on the masses of the atoms and the strength of the bonds connecting them, providing a unique "fingerprint" for the compound. scitepress.org
| Vibrational Mode | Typical Frequency (C-H) | Expected Frequency (C-D) | Significance |
|---|---|---|---|
| Stretching | ~2800-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | Confirms the presence of C-D bonds. |
| Bending | ~1350-1480 cm⁻¹ | ~900-1100 cm⁻¹ | Provides complementary evidence of deuteration. |
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly in its chromophores—the parts of the molecule that absorb light. The molecular structure of Ivabradine contains aromatic rings and a carbonyl group, which act as its primary chromophores.
The substitution of hydrogen with deuterium does not alter the electronic structure of the molecule's chromophores. Therefore, the UV-Vis spectrum of this compound is expected to be virtually identical to that of standard Ivabradine hydrochloride. Studies on the non-deuterated form show a characteristic maximum absorbance (λmax) in water at approximately 286 nm, which is anticipated for the D6 analog as well. ijsr.net
| Compound | Solvent | Maximum Absorbance (λmax) |
|---|---|---|
| Ivabradine Hydrochloride | Water | ~286 nm ijsr.net |
| This compound | Water | ~286 nm (Expected) |
Mass Spectrometry (MS) for Definitive Compound Identification and Isotopic Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.gov
HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, HRMS confirms the incorporation of six deuterium atoms by measuring the exact mass of the molecular ion, which will be approximately 6.037 Da higher than that of the non-deuterated analog due to the mass difference between six deuterium and six hydrogen atoms.
| Compound | Molecular Formula ([M+H]⁺) | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Ivabradine | C₂₇H₃₇N₂O₅⁺ | 469.2697 |
| Ivabradine D6 | C₂₇H₃₁D₆N₂O₅⁺ | 475.3072 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). nih.gov This technique provides detailed structural information and can pinpoint the location of isotopic labels.
The fragmentation of Ivabradine primarily yields characteristic ions corresponding to the benzazepin-2-one skeleton and the dimethoxy-methylcyclobutabenzene moiety. lookchem.com In the MS/MS spectrum of this compound, where the deuterium labels are on the two methoxy groups of the benzazepine ring, fragments containing this part of the structure will exhibit a mass shift of +6 Da. Fragments originating from the unlabeled portion of the molecule will retain their original mass. This differential shifting provides conclusive evidence for the location of the deuterium atoms.
| Fragment Ion (m/z) of Ivabradine lookchem.com | Expected Fragment Ion (m/z) of Ivabradine D6 | Structural Origin / Interpretation |
|---|---|---|
| 262 | 268 | Characteristic of the benzazepin-2-one skeleton (with D6 labels). |
| 177 | 177 | Diagnostic ion of the 4,5-dimethoxy-1-methylcyclobutabenzene skeleton (unlabeled). |
| 162 | 168 | Protonated 4,5-dihydro-benzoazepin-2-one (with D6 labels). |
Quantitative Isotopic Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
The precise determination of isotopic enrichment is a critical parameter in the characterization of this compound, ensuring its suitability as an internal standard in pharmacokinetic and metabolic studies. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques employed for this purpose, offering high sensitivity and specificity in distinguishing deuterated variants from the unlabeled parent compound.
LC-MS is a frequently utilized method for the analysis of this compound. The compound is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, which generates protonated molecular ions. By monitoring the ion currents of the deuterated ([M+D]+) and non-deuterated ([M+H]+) forms, the isotopic purity can be accurately quantified. High-resolution mass spectrometry is particularly advantageous as it can resolve minute mass differences, further enhancing the accuracy of the isotopic ratio measurement. Certificates of analysis for commercially available this compound often report high levels of isotopic enrichment, with the D6 variant being the most abundant species.
While less common for a compound of this polarity and molecular weight, GC-MS can also be adapted for isotopic ratio analysis, potentially after derivatization to increase volatility. The sample would be separated on a GC column before entering the mass spectrometer. Electron ionization (EI) would then generate characteristic fragment ions. By comparing the relative intensities of the deuterated and non-deuterated fragments, the degree of deuterium incorporation can be determined.
Table 1: Representative Isotopic Distribution Data for this compound
| Isotopic Species | Relative Abundance (%) |
| D6 (Ivabradine-d6) | > 99.0 |
| D5 (Ivabradine-d5) | < 1.0 |
| D0 (Unlabeled Ivabradine) | < 0.1 |
Chromatographic Separations for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity of this compound. The methodology for the deuterated compound largely mirrors that of its non-deuterated counterpart, focusing on the separation and quantification of process-related impurities and potential degradants.
A typical HPLC method would employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to achieve optimal separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where ivabradine and its impurities exhibit significant absorbance, typically around 286 nm.
Potential impurities that may be monitored include starting materials, intermediates from the synthetic process, and by-products. Forced degradation studies on non-deuterated ivabradine have identified several degradation pathways, including oxidation and hydrolysis, leading to the formation of specific degradation products. It is anticipated that this compound would exhibit a similar impurity profile.
Table 2: Potential Impurities in this compound and Typical HPLC Conditions
| Potential Impurity | Type | HPLC Column | Mobile Phase | Detection |
| Synthesis Intermediate A | Process-related | C18, 4.6 x 150 mm, 5 µm | Gradient of acetonitrile and phosphate buffer | UV at 286 nm |
| Oxidative Degradant 1 | Degradation product | C18, 4.6 x 150 mm, 5 µm | Gradient of acetonitrile and phosphate buffer | UV at 286 nm |
| Hydrolytic Degradant 2 | Degradation product | C18, 4.6 x 150 mm, 5 µm | Gradient of acetonitrile and phosphate buffer | UV at 286 nm |
Chiral Chromatography for Enantiomeric Purity Assessment
Ivabradine is a single enantiomer drug, with the (S)-enantiomer being the therapeutically active form. Therefore, it is crucial to confirm the enantiomeric purity of this compound. Chiral chromatography is the definitive method for separating and quantifying enantiomers.
Chiral HPLC methods for ivabradine have been developed and would be directly applicable to its deuterated analogue. These methods typically utilize a chiral stationary phase (CSP), often based on polysaccharide derivatives such as cellulose (B213188) or amylose. The separation is achieved through differential interactions between the enantiomers and the chiral selector of the CSP. The mobile phase is usually a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, like ethanol (B145695) or isopropanol (B130326). The choice of the specific CSP and mobile phase composition is critical for achieving baseline separation of the (S)- and (R)-enantiomers. Detection is typically carried out using UV spectrophotometry. The enantiomeric purity is then determined by comparing the peak area of the desired (S)-enantiomer to that of the unwanted (R)-enantiomer.
Table 3: Illustrative Chiral HPLC Method Parameters for Ivabradine Enantiomers
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol (90:10, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Expected Elution Order | (R)-Ivabradine followed by (S)-Ivabradine |
Elemental Analysis and Thermogravimetric Analysis for Compound Integrity
Elemental analysis provides fundamental information about the empirical formula of this compound, confirming the presence and relative abundance of carbon, hydrogen (including deuterium), nitrogen, oxygen, and chlorine. The experimentally determined weight percentages of these elements are compared against the theoretical values calculated from the molecular formula (C27H31D6ClN2O5). A close correlation between the experimental and theoretical values serves as a primary confirmation of the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition and General TGA Profile for this compound
| Analysis Type | Parameter | Theoretical/Expected Value |
| Elemental Analysis | % Carbon | 63.45 |
| % Hydrogen (including D) | 7.29 | |
| % Nitrogen | 5.48 | |
| % Chlorine | 6.94 | |
| % Oxygen | 15.65 | |
| Thermogravimetric Analysis | Onset of Decomposition | Typically > 150°C for similar hydrochloride salts |
| Residual Mass at 600°C | Varies depending on decomposition pathway |
Application of Ivabradine D6 Hydrochloride in in Vitro Research Methodologies
Role as an Internal Standard in Quantitative Bioanalytical Assays
In quantitative in vitro studies, accuracy and precision are paramount. Ivabradine (B130884) D6 hydrochloride is widely employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard mimics the analyte's chemical and physical properties, and a stable isotope-labeled (SIL) version of the analyte, such as Ivabradine D6, is considered the gold standard. nih.gov It is added at a known, constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. This allows it to account for variability during every stage of the analysis, from extraction to injection and ionization. nih.gov
The development of a robust LC-MS/MS method is fundamental for quantifying Ivabradine in complex in vitro matrices like cell lysates or microsomal enzyme preparations. These methods typically involve protein precipitation or solid-phase extraction to isolate Ivabradine and Ivabradine D6 from matrix components.
Chromatographic separation is commonly achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (Ivabradine) and the internal standard (Ivabradine D6), ensuring high selectivity and sensitivity. nih.govnih.gov The distinct mass difference of +6 Da for the deuterated standard allows the instrument to differentiate it from the unlabeled analyte. nih.gov
Table 1: Typical MRM Transitions for Ivabradine and Ivabradine D6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Ivabradine | 469.2 | 177.1 | researchgate.net |
| Ivabradine D6 (IVA-D6) | 644.37 | 130.41 | nih.gov |
Biological matrices are complex mixtures that can interfere with the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. medipharmsai.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy of quantification. nih.gov
Ivabradine D6 is instrumental in assessing and compensating for these matrix effects. researchgate.net Since it co-elutes with Ivabradine and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more reliable and reproducible results. nih.gov The matrix factor (MF) is formally assessed during method validation by comparing the peak response of an analyte in the presence of matrix components (post-extraction spike) to the response in a neat solution. An IS-normalized MF close to 1 indicates that the deuterated standard effectively tracks and corrects for matrix-induced variability. nih.govnih.gov
Table 2: Formula for Calculating Matrix Factor (MF)
| Calculation | Formula |
|---|---|
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) |
For accurate quantification, a calibration curve is constructed by plotting the peak area ratio (Ivabradine/Ivabradine D6) against a series of known concentrations of Ivabradine prepared in the same biological matrix as the samples (e.g., control cell lysate). brieflands.com The use of the deuterated internal standard ensures that any inconsistencies during sample preparation affect both the calibrators and the unknown samples equally.
The curve is typically fitted using a linear regression model. brieflands.comresearchgate.net The concentration of Ivabradine in the in vitro samples is then interpolated from this curve. Method validation, following regulatory guidelines, establishes the accuracy (closeness to the true value) and precision (reproducibility of measurements) of the assay. nih.govnih.gov This is determined by analyzing quality control (QC) samples at multiple concentration levels within the calibration range.
Table 3: Example Calibration Curve and Precision/Accuracy Data for an Ivabradine Assay
Data is representative and compiled based on typical validation results. nih.govnih.govresearchgate.net
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, ng/mL) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|
| 0.10 (LLOQ) | 0.11 | 10.0 | 12.7 |
| 0.30 (Low QC) | 0.29 | -3.3 | 8.5 |
| 5.0 (Mid QC) | 5.2 | 4.0 | 5.1 |
| 12.0 (High QC) | 11.8 | -1.7 | 2.7 |
Linearity: r² > 0.99 over 0.1-15 ng/mL. RE = Relative Error, CV = Coefficient of Variation, LLOQ = Lower Limit of Quantitation.
Investigations into Enzymatic Metabolism Using Deuterated Probes (In Vitro Systems)
Beyond its role as an internal standard, Ivabradine D6 can be used as a substrate, or "probe," in in vitro metabolism studies to explore the biotransformation of Ivabradine. These studies are often conducted using systems like human liver microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes, which are the primary sites of drug metabolism. nih.gov
Isotopic tracing is a powerful technique for identifying drug metabolites. When Ivabradine D6 is incubated with a metabolically active system, the resulting metabolites will retain some or all of the deuterium (B1214612) atoms. This "mass tag" makes it easier to distinguish drug-related metabolites from endogenous background ions in the complex matrix.
For Ivabradine, the primary metabolic pathway is N-demethylation, mediated mainly by the CYP3A4 enzyme, to form its major active metabolite, N-desmethylivabradine. nih.govresearchgate.net When Ivabradine D6 is used as the substrate, the N-desmethylivabradine metabolite formed will also be deuterated. The mass spectrometer can be programmed to search for pairs of peaks separated by a specific mass difference corresponding to the isotopic label, allowing for confident identification of metabolites. This helps in building a comprehensive metabolic map for the parent compound.
Using a deuterated substrate like Ivabradine D6 can provide insights into the kinetics and mechanisms of the enzymes responsible for its metabolism. This is primarily achieved through the study of the kinetic isotope effect (KIE). nih.gov A KIE occurs when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the rate of a chemical reaction.
The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond. If this bond cleavage is the rate-limiting step in the metabolic reaction, then the reaction will proceed more slowly with the deuterated substrate compared to the unlabeled compound. nih.govnih.gov By comparing the kinetic parameters (Vmax and Km) of Ivabradine and Ivabradine D6 metabolism in an in vitro system like recombinant CYP3A4, researchers can determine if C-H bond cleavage is indeed rate-limiting. nih.govresearchgate.net A significant KIE (ratio of rates kH/kD > 1) provides valuable mechanistic information about the enzymatic process. Conversely, the absence of a KIE might suggest that another step, such as product release from the enzyme, is rate-limiting. nih.gov
Table 4: Hypothetical Enzyme Kinetic Data Illustrating a Kinetic Isotope Effect (KIE)
| Substrate | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| Ivabradine (Unlabeled) | 150 | 10 | 15.0 |
| Ivabradine D6 | 80 | 11 | 7.3 |
Calculated KIE on Vmax: 1.88. This hypothetical data suggests that C-H bond cleavage is partially rate-limiting for the reaction.
Metabolite Identification and Structural Elucidation Strategies using Ivabradine D6
In the field of drug metabolism and pharmacokinetics, stable isotope-labeled compounds are indispensable tools, and Ivabradine D6 hydrochloride serves as a prime example of their application. Its primary use in in vitro research is as an internal standard for the highly sensitive and specific quantification of ivabradine and its principal active metabolite, N-desmethylivabradine, in complex biological matrices. caymanchem.comnih.govdoaj.orgresearchgate.net This is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The fundamental principle behind this application lies in the near-identical physicochemical properties of Ivabradine D6 and its non-deuterated counterpart. researchgate.net They exhibit virtually identical chromatographic retention times and ionization efficiencies. However, the six-dalton mass difference allows the mass spectrometer to distinguish between the analyte (ivabradine or its metabolite) and the internal standard. nih.gov This distinction is critical for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies or ion suppression, thereby ensuring the accuracy and precision of quantitative data. nih.gov
In metabolite identification, the use of a stable isotope-labeled standard like Ivabradine D6 is a powerful strategy for structural elucidation. nih.govtandfonline.com When analyzing samples from in vitro metabolism studies (e.g., using liver microsomes), researchers can screen for "twin ion" signals. researchgate.net A metabolite of ivabradine will appear as a pair of peaks in the mass spectrum, separated by the mass of the deuterium label (six daltons in this case), confirming its origin from the parent drug and distinguishing it from endogenous matrix components. researchgate.netnih.gov This "isotope cluster" technique simplifies the detection of unknown metabolites and provides crucial information on the sites of metabolic attack by observing whether the deuterium label is retained or lost during biotransformation. researchgate.netacs.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivabradine | 469.3 | 262.1 |
| Ivabradine D6 | 475.3 | 268.1 |
| N-desmethylivabradine | 455.3 | 262.1 |
| N-desmethylivabradine D6 | 461.3 | 268.1 |
This table presents typical mass transitions used in LC-MS/MS methods for the simultaneous quantification of ivabradine, its D6 labeled internal standard, and their respective N-desmethyl metabolites. The mass shift of +6 Da is consistently observed between the deuterated and non-deuterated compounds.
Receptor Binding and Ligand Interaction Studies In Vitro (Fundamental Mechanistic Research)
Beyond its role in metabolic studies, this compound is a valuable tool in fundamental mechanistic research aimed at understanding how ligands interact with their biological targets. In vitro receptor binding and ligand interaction studies are foundational to pharmacology, and the use of deuterated compounds provides unique advantages for quantifying these interactions with high precision.
Quantification of Ligand-Receptor Binding Affinities Using Deuterated Ligands
The replacement of hydrogen with deuterium in a molecule results in a stronger chemical bond due to the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This subtle change can lead to measurable differences in the binding affinity (Kd) of a ligand for its receptor. nih.gov While often minor, these differences can be exploited in sophisticated biophysical studies to probe the quantum nature of drug-receptor interactions. plos.orgnih.govnih.gov
Research on other receptor systems has demonstrated that deuteration can either increase or decrease binding affinity, depending on how hydrogen bonding is involved in the ligand-receptor complex. plos.orgmdpi.com This phenomenon, known as the Ubbelohde effect, arises from altered hydrogen bond strength upon isotopic substitution. nih.gov By comparing the binding affinity of Ivabradine with that of Ivabradine D6, researchers can gain deeper insights into the specific interactions within the binding pocket of its target, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel. Such studies are critical for understanding the precise mechanism of action and for the rational design of new molecules with tailored affinities. irb.hr
| Ligand | Target Receptor | Binding Affinity (Kd) | Theoretical Change upon Deuteration | Rationale for Change |
| Ivabradine | HCN4 Channel | X nM | Increase or Decrease | Altered hydrogen bond strength and vibrational energy at the binding interface (Ubbelohde Effect). nih.gov |
| Histamine (B1213489) (Agonist) | H2 Receptor | ~56 µM | Increased Affinity | Deuteration strengthens key hydrogen bonds critical for agonist binding. plos.org |
| 2-Methylhistamine (Agonist) | H2 Receptor | ~0.4 µM | Decreased Affinity | Deuteration disrupts the delicate balance of hydrogen bonding required for optimal fit. plos.org |
This conceptual table illustrates how deuteration can modulate ligand-receptor binding affinities, drawing a parallel from established findings in the histamine receptor system to potential research applications for Ivabradine D6.
Exploration of Allosteric Modulation and Target Engagement In Vitro
Target engagement assays are designed to confirm that a drug physically interacts with its intended protein target within a cellular context. acs.org Stable isotope-labeled compounds like Ivabradine D6 are exceptionally well-suited for mass spectrometry (MS)-based target engagement assays. aragen.comnih.gov In a typical in vitro setup, cell lysates containing the target protein (e.g., HCN channels) are incubated with the unlabeled drug. A known quantity of Ivabradine D6 is then added as a competitor or tracer. By quantifying the ratio of bound "light" (unlabeled) versus "heavy" (deuterated) ligand to the target protein, researchers can precisely measure the degree of target occupancy by the unlabeled drug. nih.govresearchgate.net
This approach is also valuable for studying allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site, thereby modifying the receptor's affinity for its endogenous ligand. nih.govrsc.org Ivabradine D6 can be used to probe how an unlabeled allosteric modulator affects its binding to the primary site. The high sensitivity of MS allows for the detection of subtle changes in binding that are indicative of allosteric cooperativity.
| Assay Component | Description | Purpose in Target Engagement Assay |
| Biological System | Cell lysate or purified receptor preparation | Source of the target protein (e.g., HCN4). |
| Test Compound | Unlabeled Ivabradine or novel modulator | The compound whose target engagement is being measured. |
| Tracer Ligand | This compound | A "heavy" version of the ligand used for quantification by mass spectrometry. |
| Separation Method | Size-exclusion chromatography or immunocapture | To separate the protein-ligand complex from the unbound ligand. nih.govrackcdn.com |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To quantify the ratio of bound unlabeled ligand to bound Ivabradine D6. |
This table outlines the typical components and their roles in an in vitro mass spectrometry-based target engagement assay utilizing Ivabradine D6.
Application in Radioligand Binding Assays with Deuterated Competitors
Radioligand binding assays are a gold-standard method for characterizing receptor pharmacology. nih.govcreative-bioarray.comgiffordbioscience.com A common format is the competition binding assay, where a non-labeled "competitor" compound is used to displace a radiolabeled ligand from the target receptor. researchgate.net This allows for the determination of the competitor's binding affinity (Ki).
In this context, this compound can be used as the non-radiolabeled competitor. While it is not radioactive, its competition with a known radioligand (e.g., a tritiated HCN channel blocker) for the binding site is measured. The advantage of using a deuterated competitor is the ability to perform parallel, orthogonal validation. After separating the bound and free ligands, the concentration of Ivabradine D6 in the assay can be precisely confirmed using LC-MS/MS. This dual-detection approach enhances the accuracy and reliability of the data, providing a more robust determination of the binding affinity (Ki) compared to relying solely on the nominal concentrations of the competitor added to the assay.
| [Radioligand] (nM) | [Ivabradine D6] (nM) | % Specific Binding |
| 0.5 | 0 (Total Binding) | 100% |
| 0.5 | 0.1 | 95% |
| 0.5 | 1 | 82% |
| 0.5 | 10 | 51% |
| 0.5 | 100 | 23% |
| 0.5 | 1000 | 8% |
| 0.5 | 10000 | 2% |
This table provides illustrative data from a hypothetical competitive radioligand binding assay where Ivabradine D6 is used as the unlabeled competitor to displace a fixed concentration of a radioligand. The resulting data is used to calculate the IC50 and subsequently the Ki value for Ivabradine D6.
Computational Chemistry and Theoretical Modeling of Deuterated Ivabradine Analogs
Quantum Mechanical Calculations of Electronic Structure and Isotopic Shifts
Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule. nih.gov For Ivabradine (B130884) D6 hydrochloride, these calculations can elucidate the subtle yet significant effects of deuteration on the molecule's electronic structure. The primary influence of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) stems from the difference in their mass, which affects the zero-point energy (ZPE) of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. rsc.org The C-D bond has a lower ZPE, resulting in a slightly stronger and shorter bond. wikipedia.org
Isotopic shifts, particularly in nuclear magnetic resonance (NMR) spectroscopy, are a direct observable consequence of these electronic perturbations. nih.gov Theoretical calculations can predict these shifts. The change in the vibrational frequency of a C-D bond compared to a C-H bond alters the shielding environment of nearby nuclei, leading to small but measurable changes in their chemical shifts. nih.gov Predicting these isotopic shifts through QM calculations can serve as a powerful tool for characterizing deuterated compounds and validating their structure.
Table 1: Predicted Isotopic Effects on Ivabradine D6 Properties
| Property | Predicted Effect of Deuteration | Rationale |
|---|---|---|
| C-D Bond Length | Shorter | Lower zero-point energy of the C-D bond compared to C-H. wikipedia.org |
| Vibrational Frequency | Lower | Increased reduced mass of the C-D system. rsc.org |
| Electronic Polarizability | Reduced | The C-D bond is less polarizable than the C-H bond. wikipedia.org |
| NMR Chemical Shifts | Minor shifts (Isotope Effects) | Altered nuclear shielding due to changes in vibrational modes. nih.gov |
Molecular Dynamics Simulations to Investigate Conformational Behavior of Deuterated Molecules
While QM calculations provide a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into how a molecule like Ivabradine D6 explores its conformational space. mdpi.com
MD simulations can be used to compare the conformational landscape of Ivabradine with that of Ivabradine D6. By analyzing trajectories over several nanoseconds or microseconds, researchers can identify any shifts in the populations of different conformers. For instance, a particular conformation might become slightly more or less stable due to the altered vibrational properties conferred by deuteration. This could have implications for the molecule's ability to adopt the specific conformation required for binding to the HCN channel. nih.gov
Prediction of Physicochemical Properties Influenced by Deuteration (e.g., pKa, log P)
Deuteration can lead to measurable changes in a molecule's bulk physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govpharmjournal.ru Computational methods can be used to predict these changes for Ivabradine D6.
pKa: The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. nih.gov For Ivabradine, the tertiary amine is a key basic center. Deuteration can have a small but discernible effect on pKa, known as the isotope effect on acidity. This is because the vibrational differences between C-H and C-D bonds can slightly alter the stability of the protonated and deprotonated forms of the molecule. Computational approaches, ranging from empirical methods to more rigorous QM-based calculations, can be used to predict the pKa of Ivabradine D6. researchgate.net
log P: The partition coefficient (log P) reflects the lipophilicity of a compound, which influences its ability to cross cell membranes. pjps.pk Deuteration can slightly alter a molecule's lipophilicity. Generally, deuterated compounds can be slightly less lipophilic than their protium counterparts due to the shorter and less polarizable C-D bond, which can lead to minor changes in intermolecular interactions like van der Waals forces. wikipedia.orgscispace.com Various in silico models, based on fragment contributions or whole-molecule properties, can predict the log P of Ivabradine D6 and quantify this subtle difference.
Table 2: Predicted Physicochemical Properties of Ivabradine vs. Ivabradine D6
| Property | Ivabradine (Predicted) | Ivabradine D6 (Predicted Change) | Computational Method |
|---|---|---|---|
| pKa | ~9.5 (tertiary amine) | Slight increase or decrease | QM-based calculations, QSAR models nih.govresearchgate.net |
| log P | ~3.5 - 4.0 | Slight decrease | Fragment-based methods, property-based models pjps.pk |
In Silico Docking Studies for Fundamental Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For Ivabradine D6, docking studies are crucial for understanding its fundamental interactions with the HCN channel, its primary biological target. nih.gov
Recent cryo-electron microscopy and computational studies have elucidated the binding site of Ivabradine within the inner vestibule of the HCN4 and HCN1 channels. nih.govpnas.orgpnas.org These studies reveal that Ivabradine binds in an open-pore conformation, establishing key interactions with specific amino acid residues. nanoinnovation2024.eupnas.org Docking simulations for Ivabradine D6 would start with the known three-dimensional structure of the HCN channel. The deuterated ligand is then placed in the binding pocket, and various algorithms are used to sample different orientations and conformations, scoring them based on factors like electrostatic and van der Waals interactions.
Table 3: Key Interacting Residues for Ivabradine in the HCN4 Channel Binding Site
| Residue | Type of Interaction | Reference |
|---|---|---|
| Y507 (Y506 in some studies) | Hydrophobic | nih.govpnas.org |
| F510 (F509 in some studies) | Hydrophobic (indirect) | nih.govpnas.org |
| I511 (I510 in some studies) | Hydrophobic | nih.govpnas.org |
| C479 | Proximity to ligand | pnas.org |
Quality Assurance and Reference Standard Development for Ivabradine D6 Hydrochloride
Establishment of Certified Reference Materials for Research Laboratories
The establishment of Certified Reference Materials (CRMs) for Ivabradine (B130884) D6 hydrochloride is a critical process for ensuring accuracy and consistency in research and analytical laboratories. sigmaaldrich.com A CRM is a highly characterized and stable material with a certified property value, accompanied by a certificate that provides traceability and a statement of uncertainty. sigmaaldrich.com For Ivabradine D6 hydrochloride, the certified property is typically its purity or concentration in a solution.
The development process for these CRMs is rigorous, often following guidelines set by international standards bodies like ISO 17034. sigmaaldrich.com This involves:
Synthesis and Purification: Synthesis of the deuterated analog followed by extensive purification to achieve the highest possible purity.
Comprehensive Characterization: The identity and structure of the compound are confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: A mass balance approach is often employed, combining results from multiple analytical techniques to assign a purity value. This typically includes chromatography (for organic purity), Karl Fischer titration (for water content), thermogravimetric analysis (for residual solvents), and inductively coupled plasma mass spectrometry (for inorganic impurities).
Certification: The certified value is assigned based on the characterization data, and a comprehensive Certificate of Analysis (CoA) is issued. This document includes the certified purity, its uncertainty, and details of the characterization methods used, ensuring its suitability as a high-quality reference standard for pharmaceutical research and quality control. axios-research.com
Comprehensive Impurity Profiling and Identification of Degradation Products
A thorough understanding of the impurity profile of this compound is fundamental to its use as a reference standard. Impurities can arise from the manufacturing process or from degradation over time. While studies may focus on the non-deuterated parent compound, the degradation pathways are generally applicable to the deuterated analog.
Forced degradation, or stress testing, is performed to identify potential degradation products that could form under various environmental conditions. nih.govsemanticscholar.org These studies are crucial for developing stability-indicating analytical methods. ajpsonline.com Ivabradine has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. dntb.gov.uanih.gov
Studies have shown that Ivabradine is susceptible to degradation under acidic, basic, and oxidative conditions. nih.govnih.gov For instance, degradation is observed in the presence of strong acids (like HCl and H2SO4), bases (like NaOH), and oxidizing agents (like hydrogen peroxide). nih.govnih.gov Interestingly, the degradation behavior can differ depending on the specific acid used; for example, different degradation products were observed in HCl versus H2SO4 hydrolysis. nih.gov The compound shows more stability under neutral, thermal, and photolytic conditions.
The table below summarizes typical conditions used in forced degradation studies of Ivabradine.
| Stress Condition | Reagent/Method | Observation |
| Acid Hydrolysis | Hydrochloric Acid (HCl), Sulfuric Acid (H2SO4) | Significant degradation observed. nih.govdntb.gov.uanih.gov |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | Significant degradation observed. nih.govdntb.gov.uanih.gov |
| Oxidation | Hydrogen Peroxide (H2O2) | Complete degradation observed. nih.gov |
| Thermal | Dry Heat (e.g., 70°C) | Generally stable. cbg-meb.nlgeneesmiddeleninformatiebank.nl |
| Photolytic | Exposure to UV Light | Generally stable. nih.gov |
Various advanced analytical techniques are employed to separate, identify, and quantify impurities and degradation products of this compound. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the most common method for separation. semanticscholar.orgnih.gov
For the identification and structural elucidation of unknown impurities, HPLC is often coupled with mass spectrometry (LC-MS/MS). nih.gov High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, which are invaluable for determining the elemental composition of degradation products. nih.govresearchgate.net A study identified five primary degradation products (labeled I-1 to I-5) using LC-HR-MS/MS after subjecting Ivabradine to various stress conditions. nih.gov Another study identified process-related impurities such as dehydro ivabradine, acetyl ivabradine, and hydroxy ivabradine, as well as the major oxidative degradation product, ivabradine N-oxide. rsc.org
The table below details some identified degradation products of Ivabradine.
| Impurity/Degradation Product | Detection Method | Notes |
| Degradation Products (I-1 to I-5) | LC-HR-MS/MS | Identified after forced degradation studies. nih.gov |
| Ivabradine N-oxide | HPLC with QDa and PDA detectors | Major oxidative degradation impurity. rsc.org |
| Dehydro ivabradine | HPLC with QDa and PDA detectors | Process-related impurity. rsc.org |
| Acetyl ivabradine | HPLC with QDa and PDA detectors | Process-related impurity. rsc.org |
| Hydroxy ivabradine | HPLC with QDa and PDA detectors | Process-related impurity. rsc.org |
Spectroscopic methods like UV-Vis spectrophotometry and fluorescence spectroscopy are also used for quantification. innovareacademics.innih.gov For instance, a spectrofluorimetric method has been developed for the estimation of Ivabradine HCl, using an excitation wavelength of 287 nm and measuring emission at 325 nm. nih.gov
Long-Term Stability Assessment and Storage Conditions for Research Use
The stability of this compound as a reference material is paramount to its function. Long-term stability studies are conducted to determine the appropriate storage conditions and to establish a re-test date or shelf life. geneesmiddeleninformatiebank.nl These studies involve storing the material under controlled conditions, such as those specified by ICH guidelines (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH), and periodically testing its purity and integrity. cbg-meb.nl
Based on available safety data sheets (SDS) and product information for Ivabradine hydrochloride and its analogs, specific storage conditions are recommended to ensure long-term stability. The product is chemically stable under standard ambient conditions. sigmaaldrich.com
| Parameter | Recommended Condition | Reference |
| Temperature | -20°C or 2-8°C | sigmaaldrich.comlgcstandards.com |
| Atmosphere | Store in a dry environment, tightly closed. | sigmaaldrich.comfishersci.com |
| Light | Protect from light (though generally photostable). | nih.gov |
| Other | Store with a desiccant. | sigmaaldrich.com |
Public assessment reports for medicinal products containing Ivabradine hydrochloride indicate that the active substance is generally very stable under both long-term and accelerated conditions, with no significant degradation trends observed. geneesmiddeleninformatiebank.nl However, an increase in one impurity was noted under accelerated conditions in one study, leading to a recommended storage temperature not exceeding 30°C for that specific product. cbg-meb.nl For a high-purity reference standard like this compound, colder storage (refrigerated or frozen) is often recommended to maximize its shelf life. lgcstandards.com
Metrological Traceability and Uncertainty in Quantitative Reference Standards
For a reference material to be truly valuable, its certified value must have metrological traceability. This means the value is linked to a national or international standard (e.g., the International System of Units, SI) through an unbroken chain of comparisons, all having stated uncertainties. nih.gov For chemical measurements, this often involves traceability to primary reference materials provided by National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the USA.
The certified purity or concentration of an this compound reference standard is accompanied by a measurement uncertainty value. nih.gov This value quantifies the doubt about the result of the measurement and is crucial for assessing the reliability of any subsequent analysis that uses the standard. The estimation of uncertainty follows principles outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM).
Purity determination by chromatography: Includes uncertainties from the calibration curve, repeatability of injections, and peak integration. nih.gov
Determination of water content: Uncertainty associated with the Karl Fischer titration method.
Measurement of residual solvents: Uncertainty from the gas chromatography (GC) analysis.
Weighing and dilutions: Uncertainties from the analytical balance and volumetric glassware used. nih.gov
By identifying and quantifying these sources, a combined uncertainty is calculated, providing a high level of confidence in the certified value of the this compound reference standard. nih.gov
Emerging Research Paradigms and Future Directions in Deuterated Compound Research
Development of Next-Generation Deuterated Ivabradine (B130884) Probes for Mechanistic Inquiry
The development of deuterated probes from existing drug molecules is a pivotal strategy for elucidating complex biological mechanisms. While Ivabradine D6 hydrochloride is currently utilized as an internal standard for quantifying ivabradine and its metabolites, its potential as a mechanistic probe remains largely untapped. Future research endeavors are anticipated to focus on designing and synthesizing "next-generation" deuterated ivabradine analogs that can provide deeper insights into its pharmacological action and metabolic pathways.
One promising avenue is the site-specific deuteration of ivabradine at positions known to be susceptible to metabolism by cytochrome P450 enzymes, particularly CYP3A4. By strategically placing deuterium (B1214612) atoms at these "soft spots," researchers can slow down metabolic processes, leading to the accumulation of specific metabolites. This "metabolic shunting" can help to identify and characterize transient or low-abundance metabolites that may have previously undetected pharmacological activity or contribute to off-target effects.
Furthermore, the synthesis of deuterated ivabradine probes with reporter tags, such as fluorescent moieties or biotin, could enable the visualization and tracking of the drug's interaction with its target, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These advanced probes could be instrumental in studying the kinetics of binding, receptor occupancy, and subcellular localization of ivabradine in living cells and tissues, providing a more dynamic understanding of its mechanism of action.
Integration of Advanced Analytical Platforms for Multi-Omics Research with Deuterated Standards
The era of "omics" research, encompassing genomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. The integration of deuterated standards, such as this compound, with advanced analytical platforms is crucial for generating high-quality, quantitative multi-omics data.
In metabolomics, deuterated internal standards are indispensable for correcting for variations in sample preparation and analytical instrumentation, thereby enabling the accurate quantification of endogenous metabolites. The use of this compound as an internal standard in targeted metabolomic studies could allow for the precise measurement of changes in the metabolic profile of cardiac tissues or plasma in response to ivabradine treatment. This could reveal novel biomarkers of drug efficacy or identify metabolic pathways that are modulated by the drug.
Similarly, in proteomics, deuterated standards can be employed in stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative proteomic approaches. While not a direct application of this compound itself, the principle of using deuterated compounds for quantification is central. Future studies could involve the use of deuterated amino acids in combination with ivabradine treatment to quantify changes in the cardiac proteome. This could help to identify proteins and signaling pathways that are downstream of HCN channel inhibition and contribute to the therapeutic effects of ivabradine.
The following table summarizes the potential applications of this compound in multi-omics research:
| Omics Field | Potential Application of this compound | Research Goal |
| Metabolomics | Internal standard for targeted analysis | Accurate quantification of metabolites affected by ivabradine treatment |
| Proteomics | Analogous use of deuterated standards (e.g., SILAC) | Quantification of changes in the cardiac proteome in response to ivabradine |
| Transcriptomics | Not directly applicable | - |
Novel Applications in High-Throughput Screening and In Vitro Assay Development
High-throughput screening (HTS) and in vitro assays are fundamental to modern drug discovery and development. Deuterated compounds, including this compound, can play a significant role in enhancing the robustness and reliability of these assays.
In HTS campaigns designed to identify novel HCN channel inhibitors, this compound can serve as a valuable tool. It can be used as a competitor in binding assays to determine the affinity of new chemical entities for the ivabradine binding site. Its distinct mass allows for easy differentiation from non-deuterated test compounds in mass spectrometry-based readouts, a technique increasingly employed in HTS.
Furthermore, in vitro drug metabolism assays are crucial for predicting the pharmacokinetic properties of drug candidates. This compound is already used as an internal standard for the quantification of ivabradine's major metabolite, N-desmethylivabradine. This application can be extended to more complex in vitro systems, such as those using human liver microsomes or hepatocytes, to study the kinetics of ivabradine metabolism in detail. By providing a stable and reliable reference, this compound improves the accuracy of these assays, which is critical for making informed decisions in the drug development process.
The development of novel in vitro assays could also benefit from the use of deuterated ivabradine. For instance, assays designed to investigate the potential for drug-drug interactions with ivabradine could utilize this compound to precisely measure the impact of co-administered drugs on its metabolism.
Challenges and Opportunities in the Synthesis and Characterization of Complex Deuterated Molecules
The synthesis and characterization of complex deuterated molecules like this compound present both significant challenges and exciting opportunities for innovation in synthetic chemistry.
Challenges:
Isotopic Scrambling: During the synthesis of deuterated compounds, there is a risk of "isotopic scrambling," where deuterium atoms are unintentionally incorporated at positions other than the desired ones. Minimizing scrambling is crucial for producing a well-defined and analytically pure deuterated standard.
Opportunities:
Development of Novel Synthetic Methodologies: The challenges associated with the synthesis of complex deuterated molecules are driving the development of new and innovative synthetic methods. These include novel catalytic systems for selective C-H activation and deuteration, as well as the use of deuterated building blocks in a more convergent synthetic approach.
Advancements in Analytical Techniques: The need for precise characterization of deuterated compounds is spurring advancements in analytical techniques. High-resolution mass spectrometry and advanced NMR techniques are becoming increasingly important for the detailed analysis of these molecules.
Expansion of the Deuterated Compound Toolbox: As synthetic methodologies improve, it will become feasible to produce a wider range of complex deuterated molecules. This will provide researchers with a more extensive toolbox of probes and standards for studying a variety of biological systems and disease states.
The following table outlines some of the key challenges and opportunities in this field:
| Aspect | Challenges | Opportunities |
| Synthesis | Stereoselectivity, Isotopic Scrambling | Development of novel deuteration catalysts and methods |
| Characterization | Determining precise deuterium location, Ensuring high isotopic purity | Advancements in high-resolution mass spectrometry and NMR |
| Availability | Limited commercial availability of complex deuterated molecules | Expansion of the "deuterated toolbox" for researchers |
Q & A
Q. What is the molecular mechanism of Ivabradine D6 hydrochloride in reducing heart rate, and how is its IC50 determined experimentally?
this compound selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN4 in the sinoatrial node, reducing cardiac pacemaker activity. The IC50 (2.9 ± 0.5 μM) is determined using in vitro electrophysiological assays (e.g., patch-clamp studies) on isolated sinoatrial node cells or transfected cell lines expressing HCN channels. Dose-response curves are generated by measuring current inhibition at varying drug concentrations, with data normalized to control conditions .
Q. How can researchers quantify this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. A validated method involves a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0), UV detection at 270 nm, and a flow rate of 1.0 mL/min. Deuterated Ivabradine D6 serves as an internal standard to improve accuracy in mass spectrometry (LC-MS) for metabolite studies. Method validation follows ICH guidelines, assessing linearity (5–50 μg/mL), precision (%RSD < 2%), and recovery (98–102%) .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. For dissolution, use water or DMSO (stock solutions ≤10 mM). Stability studies under accelerated conditions (40°C/75% RH) over 6 months can assess degradation kinetics. Purity (>98%) must be verified via HPLC before use .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize Ivabradine hydrochloride formulations?
QbD involves defining Quality Target Product Profiles (QTPP, e.g., disintegration time <30 sec, drug release >90% in 15 min) and Critical Quality Attributes (CQA). A factorial design (e.g., 3² full factorial) evaluates factors like polymer ratio (HPMC:Eudragit) and plasticizer concentration. Statistical tools (ANOVA, regression analysis) identify significant variables. For example, a study testing 12 formulations found HPMC concentration critically affects disintegration time (p < 0.05) .
Q. What experimental models are suitable for studying the pharmacokinetics of deuterated Ivabradine metabolites?
In vivo models include transgenic mice overexpressing β2-adrenergic receptors (β2AR), where Ivabradine (5–20 mg/kg orally) reduces heart rate by 15–25% within 1 week. Metabolites like N-Demethyl Ivabradine D6 are quantified using LC-MS with deuterated internal standards. Ex vivo models like engineered heart tissues (EHTs) can assess metabolite effects on contractility and HCN activity .
Q. How do researchers resolve discrepancies in reported IC50 values for Ivabradine across studies?
Variability in IC50 (e.g., 2.9 μM vs. 2.9 ± 0.5 μM) arises from differences in assay conditions (e.g., temperature, ionic composition) or cell types (native vs. transfected HCN4). Systematic replication using standardized protocols (e.g., 37°C, physiological K⁺/Na⁺ concentrations) and meta-analysis of published data can clarify inconsistencies .
Q. What are the implications of deuterium labeling on Ivabradine’s metabolic stability and bioactivity?
Deuterium substitution at six positions (D6) slows hepatic metabolism via the kinetic isotope effect, prolonging half-life. Comparative studies using non-deuterated Ivabradine in in vitro microsomal assays show a 1.5-fold increase in t½ for D6. Bioactivity remains unchanged due to preserved HCN binding affinity, confirmed via electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
